1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-
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Overview
Description
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- typically involves multistep reactions starting from a 2,4-dihydroxoquinoline derivative . The synthetic route includes the following steps:
Formation of the imidazoquinoline core: This step involves the cyclization of the quinoline derivative with appropriate reagents under controlled conditions.
Functionalization: Introduction of the butyl and methyl groups at specific positions on the imidazoquinoline core.
Chemical Reactions Analysis
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Scientific Research Applications
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- has several scientific research applications:
Antimicrobial Activity: The compound has shown promising results as an antimicrobial agent against various bacterial and fungal strains.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against herpes simplex virus and other viral infections.
Anticancer Activity: Research has demonstrated its potential as an anticancer agent, with studies showing cytotoxic effects against cancer cell lines.
Immunomodulatory Effects: The compound has been investigated for its ability to modulate the immune system, making it a potential candidate for immunotherapy.
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- involves the activation of specific molecular pathways:
Cytokine Production: The compound induces the production of cytokines, such as interferons, which play a crucial role in the immune response.
Inhibition of Enzymes: It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Binding to Molecular Targets: The compound binds to specific molecular targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl- can be compared with other imidazoquinoline derivatives:
1H-Imidazo(4,5-c)quinoline-4-amine: This compound shares a similar core structure but differs in its functional groups, leading to variations in biological activity.
1H-Imidazo(4,5-c)quinoline-4-carboxamide: Another derivative with distinct functional groups, which affects its pharmacological properties.
1H-Imidazo(4,5-c)quinoline-4-thiol: This compound has a thiol group, which imparts different chemical reactivity and biological effects compared to the butyl and methyl groups in 1H-Imidazo(4,5-c)quinoline-2,4-dione, 3,5-dihydro-5-butyl-1-methyl-.
Properties
CAS No. |
133306-21-5 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-butyl-1-methyl-3H-imidazo[4,5-c]quinoline-2,4-dione |
InChI |
InChI=1S/C15H17N3O2/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
InChI Key |
SSUNWRQEYFCYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=O)N3C |
Origin of Product |
United States |
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